
2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid
Overview
Description
Chemical Structure and Properties 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid (CAS: 90846-59-6) is a heterocyclic organic compound with the molecular formula C₁₇H₁₀N₂O₄ and a molecular weight of 306.27 g/mol . Its structure features a quinoxaline core substituted with two furan-2-yl groups at positions 2 and 3 and a carboxylic acid group at position 6 (Figure 1). The compound is sensitive to light and moisture, requiring storage in a dark, sealed environment at room temperature .
Synthesis
The synthesis involves a multi-step process:
Precursor Preparation: 6-Amino-2,3-di(furan-2-yl)quinoxaline is synthesized via literature methods .
Isocyanate Formation: The amino group is converted to an isocyanate intermediate using triphosgene and triethylamine in dichloromethane .
Final Derivatization: Reaction with N,N-diethylnipecotamide yields the target compound after purification by flash chromatography .
Hazard Profile
The compound exhibits warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions during handling .
Preparation Methods
Synthesis Methods
High-Temperature Water Synthesis
One of the prominent methods for synthesizing 2,3-di-furan-2-yl-quinoxaline-6-carboxylic acid involves high-temperature water synthesis (HTS). This method utilizes water as a solvent at elevated temperatures to facilitate the reaction between furan derivatives and quinoxaline precursors.
- Reaction Conditions :
- Temperature: 150–230 °C
- Time: 5–30 minutes
- Solvent: Water or aqueous acetic acid (5% HOAc)
This method has been shown to minimize the formation of decarboxylation side products, which can complicate purification processes. A study indicated that using 3,4-diaminobenzoic acid as a starting material allows for efficient formation of the target compound with yields reaching up to 75% while controlling the decarboxylation rate effectively.
Condensation Reactions
Another approach involves the condensation of furan derivatives with quinoxaline precursors under acidic conditions. This method typically includes:
- Starting Materials :
- 2-Furylamine
- 1,2-Dicarbonyl compounds
The reaction proceeds under acidic conditions to form the quinoxaline core, followed by subsequent carboxylation to introduce the carboxylic acid group.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. In this method:
- Conditions :
- Use of microwave reactors
- Similar temperature ranges as HTS
This technique allows for rapid heating and can lead to higher yields in shorter reaction times compared to traditional heating methods.
Reaction Mechanisms
The synthesis of this compound can be understood through several key mechanisms:
Formation of Quinoxaline Core
The initial step typically involves the formation of the quinoxaline core through condensation reactions between furan derivatives and dicarbonyl compounds. This step is crucial as it sets the foundation for further modifications leading to the carboxylic acid functionality.
Carboxylation
The efficiency of these synthetic methods is often evaluated based on yield and purity of the final product. Below is a summary table detailing yields from different synthesis methods:
Synthesis Method | Yield (%) | Notes |
---|---|---|
High-Temperature Water | Up to 75% | Minimal decarboxylation observed |
Condensation under Acidic Conditions | Varies | Dependent on specific reactants used |
Microwave-Assisted Synthesis | Approximately 78% | Rapid reaction time with high efficiency |
Chemical Reactions Analysis
Types of Reactions
2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Furanones
Reduction: Dihydroquinoxaline derivatives
Substitution: Esters and amides
Scientific Research Applications
2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid involves its interaction with various molecular targets. The furan rings and quinoxaline core can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations :
Reaction Conditions :
- The user’s compound requires anhydrous conditions and inert atmosphere (N₂) for isocyanate stability .
Research Findings and Implications
- Derivatization Potential: The carboxylic acid group in the user’s compound enables facile conversion to amides, esters, or salts for drug discovery .
- Comparative Reactivity : Nitro-substituted analogs exhibit higher reactivity in electrophilic substitutions, whereas furan derivatives are more suited for click chemistry .
Biological Activity
2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid (DFQCA) is an organic compound with the molecular formula C17H10N2O4. It is a derivative of quinoxaline, characterized by the presence of two furan rings and a carboxylic acid group. This unique structure makes DFQCA a compound of interest in various biological and medicinal research fields due to its potential bioactive properties.
DFQCA is a solid compound with a molecular weight of approximately 306.27 g/mol. Its structure includes functional groups that are commonly associated with biological activity, including:
- Quinoxaline Core : Known for its diverse biological activities.
- Furan Rings : Contribute to the compound's reactivity and potential interactions with biological targets.
- Carboxylic Acid Group : Enhances solubility and can form hydrogen bonds with biological molecules.
The biological activity of DFQCA is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan and quinoxaline moieties can modulate the activity of these targets, potentially leading to therapeutic effects. The carboxylic acid group may enhance binding affinity through hydrogen bonding, making DFQCA a candidate for drug development.
Biological Activities
Research indicates that DFQCA exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that DFQCA may also inhibit the growth of various pathogens.
- Anticancer Potential : Studies on related compounds have shown anti-proliferative effects against cancer cell lines, indicating that DFQCA might possess similar anticancer properties.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Furylquinoxaline | C11H8N2O | Contains one furan ring; simpler structure |
6-Carboxyquinoxaline | C10H8N2O3 | Lacks furan substituents; focused on quinoxaline |
1,2-Di(furan)quinoxaline | C14H10N2O4 | Two furan rings but different positioning |
The dual furan substitution at the 2 and 3 positions of the quinoxaline ring in DFQCA enhances its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and diketones. For this compound, furan-substituted precursors (e.g., furan-2-carbaldehyde) could react with a diamine intermediate. Reaction optimization may employ factorial design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess yield outcomes . Computational reaction path searches, as used in ICReDD’s workflow, can predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique corroboration:
- X-ray crystallography (as in for a related quinoxaline) provides definitive bond-length and angle data .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms furan-quinoxaline connectivity.
- FT-IR verifies the carboxylic acid (-COOH) and furan ring vibrations.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT-calculated NMR shifts) enhances reliability .
Advanced Research Questions
Q. What strategies can resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR peak shifts) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Steps include:
- Variable-temperature NMR to detect conformational changes.
- 2D NMR (COSY, NOESY) to map proton-proton correlations and spatial interactions.
- Isotopic labeling (e.g., deuterated solvents) to isolate solvent effects.
- Computational modeling (DFT or MD simulations) to predict spectra under different conditions .
Q. How can computational chemistry predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound for materials science applications?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model frontier molecular orbitals and charge distribution. Key steps:
- Geometry optimization to minimize energy.
- TD-DFT for excited-state properties (e.g., absorption spectra).
- Solvent effects via PCM or SMD models.
- Validation against experimental UV-Vis and cyclic voltammetry data. ICReDD’s integrated computational-experimental workflow exemplifies this approach .
Q. What experimental designs are suitable for studying the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Batch variation studies : Test metal ion (e.g., Cu²⁺, Fe³⁺) compatibility under varying pH and solvent conditions.
- Spectrophotometric titration to determine binding constants.
- Single-crystal XRD of metal complexes to analyze coordination geometry.
- Thermogravimetric analysis (TGA) to assess thermal stability of complexes.
Factorial design (e.g., varying metal:ligand ratios) optimizes synthesis efficiency .
Q. Data Analysis and Mechanistic Insights
Q. How can researchers address discrepancies in catalytic activity data when using this compound as a photocatalyst?
- Methodological Answer :
- Controlled replication : Standardize light source intensity and wavelength (e.g., using monochromatic LEDs).
- Electron paramagnetic resonance (EPR) to detect radical intermediates.
- Kinetic isotope effects (KIE) to probe mechanistic pathways.
- Multivariate regression analysis to isolate influential variables (e.g., solvent dielectric constant, temperature) .
Q. What role do the furan rings play in the compound’s reactivity, and how can this be experimentally probed?
- Methodological Answer :
- Comparative studies : Synthesize analogs with thiophene or phenyl substituents (as in ) to assess electronic contributions .
- Electrochemical analysis (e.g., cyclic voltammetry) to measure redox potentials influenced by furan’s electron-rich nature.
- DFT calculations to map electron density distribution and nucleophilic/electrophilic sites .
Q. Application-Oriented Research
Q. What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Cell viability assays (e.g., MTT) on cancer cell lines, with dose-response curve analysis.
- Molecular docking to predict interactions with target proteins (e.g., DNA gyrase).
- Structure-activity relationship (SAR) studies by modifying substituents on the quinoxaline core .
Properties
IUPAC Name |
2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQHYWMTHWMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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